1,1-Dimethoxyethane

Description

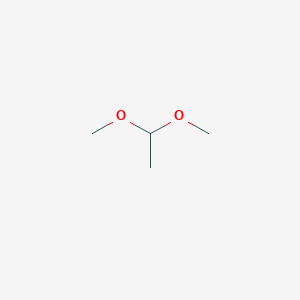

Structure

3D Structure

Properties

IUPAC Name |

1,1-dimethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2/c1-4(5-2)6-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPEUIVXLLWOEMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2 | |

| Record name | 1,1-DIMETHOXYETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17731 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7027178 | |

| Record name | 1,1-Dimethoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,1-dimethoxyethane appears as a liquid with a sharp odor. Less dense than water. Mildly toxic by ingestion and inhalation. Severely irritates the skin and eyes. Used to make other chemicals., Colorless liquid with a strong aromatic odor; [Hawley], Liquid, volatile colourless liquid with a sharp, green, ethereal odour | |

| Record name | 1,1-DIMETHOXYETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17731 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-Dimethoxyethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2712 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,1-Dimethoxyethane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030061 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,1-Dimethoxyethane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/856/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

64.5 °C, 64.00 to 65.00 °C. @ 760.00 mm Hg | |

| Record name | 1,1-DIMETHOXYETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1-Dimethoxyethane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030061 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

BELOW 80 °F | |

| Record name | 1,1-DIMETHOXYETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

ETHER; VERY SOL IN ACETONE, Miscible with water, alcohol, chloroform, ether., 1000 mg/mL at 25 °C, miscible with water, organic solvent, oils, miscible (in ethanol) | |

| Record name | 1,1-DIMETHOXYETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1-Dimethoxyethane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030061 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,1-Dimethoxyethane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/856/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.85015 @ 20 °C/4 °C, 0.850-0.860 | |

| Record name | 1,1-DIMETHOXYETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1-Dimethoxyethane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/856/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

3.1 (AIR= 1) | |

| Record name | 1,1-DIMETHOXYETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

171.0 [mmHg], 171.18 mm Hg at 25 °C | |

| Record name | 1,1-Dimethoxyethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2712 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,1-DIMETHOXYETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQ, MOBILE LIQ | |

CAS No. |

534-15-6, 25154-53-4 | |

| Record name | 1,1-DIMETHOXYETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17731 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl acetal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=534-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethoxyethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025154534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1,1-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-Dimethoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dimethoxyethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.810 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-DIMETHOXYETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZO2AW8UR5T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1-DIMETHOXYETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1-Dimethoxyethane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030061 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-113.2 °C | |

| Record name | 1,1-DIMETHOXYETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1-Dimethoxyethane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030061 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,1-Dimethoxyethane: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to 1,1-dimethoxyethane. The information is intended to support research, development, and application activities involving this versatile acetal.

Core Chemical Properties of this compound

This compound, also known as acetaldehyde dimethyl acetal, is a colorless liquid with a characteristic sweet, ether-like odor.[1] It is a valuable solvent and reagent in various organic syntheses.[1] The quantitative chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C4H10O2[1][2] |

| Molecular Weight | 90.12 g/mol [2][3] |

| CAS Number | 534-15-6[1][2] |

| Appearance | Colorless liquid[1] |

| Odor | Sweet, ether-like[1] |

| Density | 0.852 g/mL at 25 °C[2][4] |

| Melting Point | -113 °C[2][5] |

| Boiling Point | 64 °C[2][4] |

| Flash Point | -17 °C (1 °F)[2] |

| Vapor Pressure | 187 mmHg at 25 °C[2] |

| Vapor Density | 3.1 (vs air)[1][2] |

| Refractive Index | n20/D 1.367[2] |

| Solubility in Water | Soluble[2] |

| Solubility in Organic Solvents | Miscible with alcohol, ether, and chloroform[4] |

Chemical Structure

This compound is an acetal characterized by a central carbon atom bonded to a hydrogen, a methyl group, and two methoxy groups.[6] This structure makes it a diether of a geminal diol.[6]

Caption: 2D chemical structure of this compound.

Experimental Protocols

Synthesis of this compound via Acetalization

A common method for the synthesis of this compound is the acid-catalyzed reaction of acetaldehyde with methanol.[7][8] The use of a solid acid catalyst, such as Amberlyst-15 resin, facilitates catalyst separation from the reaction mixture.[7][8]

Methodology:

-

Reactor Setup: A fixed-bed adsorptive reactor is packed with Amberlyst-15 resin, which serves as both the catalyst and an adsorbent.[7][8]

-

Reactant Feed: A feed stream of acetaldehyde and an excess of methanol is passed through the reactor.[8] The reaction is typically carried out at a controlled temperature, for instance, 293 K for dynamic binary adsorption experiments.[7][8]

-

Reaction: The acetaldehyde reacts with methanol in the presence of the acid catalyst to form this compound and water. This is an equilibrium-controlled reaction.[7][8]

-

Product Separation: Due to the equilibrium nature of the reaction, continuous removal of the products is necessary to drive the reaction towards completion. The use of an adsorptive reactor helps in separating the product from the reactants and water.[7][8]

-

Analysis: The composition of the outlet stream is analyzed using gas chromatography (GC) to determine the concentration of this compound and other species. A suitable setup for this analysis involves a fused silica capillary column (e.g., Chrompack CP-Wax 57 CB) with a thermal conductivity detector (TCD).[8] The carrier gas is typically helium.[8]

Synthesis using Boron Trifluoride Catalyst

An alternative synthesis method involves the use of boron trifluoride as a catalyst.

Methodology:

-

Catalyst Preparation: A solution of boron trifluoride in methanol (e.g., 6.3%) is prepared in a flask equipped with a mechanical stirrer, condenser, and a gas addition tube.[1][4] Mercuric oxide is added to the solution.[1][4]

-

Reaction: Acetylene gas is bubbled through the vigorously stirred solution at room temperature.[1][4]

-

Neutralization: After the reaction is complete, the catalyst is neutralized with an aqueous solution of potassium carbonate.[1][4]

-

Extraction and Purification: The product is extracted into ether, dried, and then purified by distillation.[1][4]

Purification by Fractional Distillation

This compound can be purified by fractional distillation.[2]

Methodology:

-

Apparatus: A standard fractional distillation apparatus is assembled.

-

Distillation: The crude this compound is heated, and the fraction that boils at approximately 64 °C is collected.[2] It is important to note that this compound can form an azeotrope with methanol, which may affect the purification process.[2]

Reactivity and Applications

This compound is a relatively inert compound but can react violently with strong oxidizing agents.[2][4] It can also act as a weak base to form salts with strong acids.[2][4]

Its primary applications in research and industry include:

-

Pharmaceutical Synthesis: It is used as a reagent in the synthesis of various pharmaceutical compounds, including analogues of nevirapine.[2][4]

-

Protecting Group Chemistry: It serves as a reagent for the protection of diol functional groups in organic synthesis.[2][4]

-

Solvent: Due to its ability to dissolve a range of compounds, it is used as a solvent in various chemical reactions.[1]

-

Flavoring Agent: It is found naturally in some fruits and beverages and is used as a flavoring agent in the food industry.[2][4]

References

- 1. Page loading... [wap.guidechem.com]

- 2. Cas 534-15-6,this compound | lookchem [lookchem.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound | 534-15-6 [chemicalbook.com]

- 5. This compound [stenutz.eu]

- 6. Showing Compound this compound (FDB001369) - FooDB [foodb.ca]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 1,1-Dimethoxyethane (CAS Number: 534-15-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dimethoxyethane, also known as acetaldehyde dimethyl acetal, is a valuable organic compound with the chemical formula C₄H₁₀O₂ and a CAS number of 534-15-6. It is a colorless, volatile liquid with a characteristic ethereal odor. This acetal plays a significant role in various chemical transformations and formulations, serving as a versatile solvent, a protective group for carbonyls and diols, and a key intermediate in the synthesis of pharmaceuticals and fine chemicals. Its utility is underscored by its miscibility with water and many organic solvents. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and common applications, and an analysis of its spectroscopic data.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties of this compound is presented in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₀O₂ | [1] |

| Molecular Weight | 90.12 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Odor | Sharp, ethereal, fruity, green | [1] |

| Boiling Point | 64 °C | [1] |

| Melting Point | -113 °C | [1] |

| Density | 0.852 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.367 | [1] |

| Vapor Pressure | 187 mmHg at 25 °C | [1] |

| Vapor Density | 3.1 (vs air) | [1] |

| Water Solubility | Soluble | [1] |

| Solubility in other solvents | Miscible with alcohol, ether, and chloroform | [3] |

Table 2: Safety and Hazard Information for this compound

| Hazard Information | Details | Reference(s) |

| GHS Pictograms | GHS02 (Flammable) | [4] |

| GHS Signal Word | Danger | [4] |

| GHS Hazard Statements | H225: Highly flammable liquid and vapor | [4] |

| GHS Precautionary Statements | P210, P233, P240, P241, P242, P243 | [4] |

| Flash Point | -17 °C (1 °F) | [1] |

| Toxicity | Mildly toxic by ingestion and inhalation. Irritating to skin and eyes. | [1][3] |

| Reactivity Profile | May react violently with strong oxidizing agents. Can form unstable peroxides upon exposure to oxygen. | [1][3] |

| Storage | Store in a cool, dry, well-ventilated area away from heat and ignition sources. Moisture sensitive. | [1] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the acid-catalyzed acetalization of acetaldehyde with methanol.

Reaction Mechanism: Acid-Catalyzed Acetal Formation

The formation of this compound from acetaldehyde and methanol proceeds through a reversible, acid-catalyzed nucleophilic addition reaction. The mechanism involves two main stages: the formation of a hemiacetal intermediate, followed by its conversion to the acetal.

Experimental Protocol: Synthesis using a Homogeneous Acid Catalyst

This protocol describes the synthesis of this compound from acetaldehyde and methanol using hydrochloric acid as a catalyst.[5][6]

Materials:

-

Acetaldehyde (1 equivalent)

-

Methanol (excess, serves as both reactant and solvent)

-

Concentrated Hydrochloric Acid (catalytic amount, e.g., 0.1 mol%)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add an excess of methanol.

-

Cool the methanol in an ice bath and slowly add freshly distilled acetaldehyde (1 equivalent).

-

While stirring, add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 mol%) dropwise.

-

Remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by TLC or GC analysis. The reaction is typically complete within 30 minutes to a few hours.[5]

-

Once the reaction is complete, neutralize the acid catalyst by adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and wash with water to remove excess methanol and salts.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and purify the crude product by fractional distillation. Collect the fraction boiling at approximately 64 °C.

Experimental Protocol: Synthesis using a Heterogeneous Acid Catalyst (Amberlyst-15)

This protocol outlines the synthesis using a solid acid catalyst, which simplifies catalyst removal.[7][8]

Materials:

-

Acetaldehyde (1 equivalent)

-

Methanol (excess)

-

Amberlyst-15 resin (catalytic amount, e.g., 10-20 wt% of acetaldehyde)

-

Distillation apparatus

Procedure:

-

Activate the Amberlyst-15 resin by washing it with methanol and drying it under vacuum.

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine methanol and the activated Amberlyst-15 resin.

-

Slowly add acetaldehyde to the mixture while stirring.

-

Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by GC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the Amberlyst-15 catalyst by simple filtration. The catalyst can be washed with methanol, dried, and reused.

-

Purify the filtrate by fractional distillation, collecting the fraction at 64 °C.

Applications in Organic Synthesis

This compound is a versatile reagent and solvent in various organic transformations.

Protecting Group for Diols

This compound can be used to protect 1,2- and 1,3-diols by forming a cyclic acetal (a 1,3-dioxolane or 1,3-dioxane derivative, respectively). This protection is stable under basic and neutral conditions and can be readily removed with aqueous acid.

Experimental Protocol: Protection of a 1,2-Diol

Materials:

-

1,2-Diol (1 equivalent)

-

This compound (1.1-1.5 equivalents)

-

Anhydrous solvent (e.g., dichloromethane, acetone)

-

Acid catalyst (e.g., p-toluenesulfonic acid (PTSA), pyridinium p-toluenesulfonate (PPTS))

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the 1,2-diol in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Add this compound to the solution.

-

Add a catalytic amount of the acid catalyst (e.g., PTSA).

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

-

Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography if necessary.

Solvent in Grignard Reactions

This compound can be used as an aprotic ether solvent for the formation and reaction of Grignard reagents, often as an alternative to diethyl ether or THF.[9][10]

Experimental Protocol: General Procedure for a Grignard Reaction

Materials:

-

Magnesium turnings (1.1-1.2 equivalents)

-

Alkyl or aryl halide (1 equivalent)

-

Anhydrous this compound

-

Carbonyl compound (e.g., aldehyde or ketone) (1 equivalent)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution or dilute HCl

-

Anhydrous ether or other suitable extraction solvent

-

Anhydrous sodium sulfate

Procedure:

-

Ensure all glassware is flame-dried or oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Place the magnesium turnings in a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Add a small amount of anhydrous this compound to cover the magnesium.

-

Dissolve the alkyl or aryl halide in anhydrous this compound and add it to the dropping funnel.

-

Add a small portion of the halide solution to the magnesium to initiate the reaction (initiation may be aided by gentle warming or the addition of a small crystal of iodine).

-

Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture until the magnesium is consumed.

-

Cool the Grignard reagent in an ice bath.

-

Dissolve the carbonyl compound in anhydrous this compound and add it to the dropping funnel.

-

Add the carbonyl solution dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional period (monitor by TLC).

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute HCl.

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting alcohol by distillation or column chromatography.

Solvent in Drug Delivery Systems

This compound has been investigated as a solvent in the preparation of biodegradable polymer matrices for drug delivery, such as in the encapsulation of proteins into poly(lactic-co-glycolic acid) (PLGA) nanoparticles.[11]

Spectroscopic Analysis

The structure of this compound can be confirmed by various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is relatively simple and characteristic.

Table 3: ¹H NMR Spectral Data for this compound (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference(s) |

| ~4.57 | Quartet (q) | 1H | CH | [1] |

| ~3.31 | Singlet (s) | 6H | OCH₃ | [1] |

| ~1.28 | Doublet (d) | 3H | CH₃ | [1] |

Interpretation:

-

The quartet at ~4.57 ppm corresponds to the single proton on the carbon atom bonded to two oxygens. It is split into a quartet by the three neighboring protons of the methyl group.

-

The singlet at ~3.31 ppm, integrating to six protons, is assigned to the two equivalent methoxy groups.

-

The doublet at ~1.28 ppm, integrating to three protons, is assigned to the methyl group, which is split by the single neighboring methine proton.

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorptions for C-H and C-O bonds.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |

| 2990-2830 | Strong | C-H stretching (alkane) | [2][4] |

| 1450-1375 | Medium | C-H bending (alkane) | [2][4] |

| 1150-1085 | Strong | C-O stretching (acetal) | [2][4][12] |

Interpretation:

-

The strong absorptions in the 2990-2830 cm⁻¹ region are characteristic of the stretching vibrations of the C-H bonds in the methyl and methoxy groups.

-

The bands in the 1450-1375 cm⁻¹ region correspond to the bending vibrations of these C-H bonds.

-

The most prominent feature is the strong absorption in the 1150-1085 cm⁻¹ region, which is characteristic of the C-O single bond stretching in the acetal functional group. The presence of multiple strong bands in this region is typical for acetals.

Mass Spectrometry

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern upon electron ionization.

Table 5: Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Notes | Reference(s) |

| 90 | [C₄H₁₀O₂]⁺ | Molecular ion (M⁺) | [13] |

| 75 | [M - CH₃]⁺ | Loss of a methyl group | [13] |

| 59 | [CH(OCH₃)₂]⁺ | Alpha-cleavage, loss of the ethylidene methyl group | [13] |

| 45 | [CH₃O=CH₂]⁺ | Rearrangement and fragmentation | [14] |

| 31 | [CH₃O]⁺ | Loss of the rest of the molecule from the methoxy group | [14] |

Interpretation: The molecular ion peak at m/z 90 is expected but may be of low intensity. The fragmentation is dominated by cleavage of the bonds adjacent to the oxygen atoms. The base peak is often observed at m/z 59, resulting from the loss of a methyl radical from the ethylidene group. Other significant fragments arise from further fragmentation of the molecule.

Conclusion

This compound is a commercially important and synthetically versatile compound. Its properties as a solvent and a protecting group make it a valuable tool for researchers and professionals in organic synthesis and drug development. The detailed protocols and data presented in this guide are intended to facilitate its safe and effective use in the laboratory. As with any chemical, it is crucial to consult the Safety Data Sheet (SDS) before handling and to use appropriate personal protective equipment.

References

- 1. This compound(534-15-6) 1H NMR spectrum [chemicalbook.com]

- 2. This compound(534-15-6) IR Spectrum [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ethane, 1,1-dimethoxy- [webbook.nist.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Applications of Dimethoxyethane_Chemicalbook [chemicalbook.com]

- 10. Dimethoxyethane - Wikipedia [en.wikipedia.org]

- 11. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]

- 12. scribd.com [scribd.com]

- 13. Ethane, 1,1-dimethoxy- [webbook.nist.gov]

- 14. mass spectrum of ethoxyethane fragmentation pattern of m/z m/e ions for analysis and identification of diethyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Synthesis of 1,1-Dimethoxyethane from acetaldehyde and methanol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1,1-dimethoxyethane from acetaldehyde and methanol, a reaction of significant interest in the pharmaceutical and fine chemical industries. This compound, also known as acetaldehyde dimethyl acetal, serves as a valuable protecting group for aldehydes, a solvent, and a precursor in various organic syntheses. This document provides a comprehensive overview of the reaction, including its mechanism, experimental protocols for both homogeneous and heterogeneous catalysis, and a comparative analysis of reaction parameters and outcomes.

Reaction Overview and Mechanism

The synthesis of this compound is an acid-catalyzed acetalization reaction. The overall transformation involves the reaction of one molecule of acetaldehyde with two molecules of methanol to form one molecule of this compound and one molecule of water.

Reaction Equation:

CH₃CHO + 2CH₃OH ⇌ CH₃CH(OCH₃)₂ + H₂O

The reaction is an equilibrium process. To drive the reaction toward the formation of the acetal, it is essential to either use an excess of the alcohol (methanol) or remove the water as it is formed. The reaction proceeds via a two-step mechanism involving the initial formation of a hemiacetal, which then reacts with a second molecule of methanol.

The acid catalyst protonates the carbonyl oxygen of acetaldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. This leads to the formation of a hemiacetal intermediate. The hemiacetal is then protonated, and a molecule of water is eliminated to form a resonance-stabilized carbocation. Finally, a second molecule of methanol attacks this carbocation, and subsequent deprotonation yields the stable this compound.

Comparative Data on Synthetic Methodologies

The synthesis of this compound can be achieved using both homogeneous and heterogeneous acid catalysts. The choice of catalyst influences the reaction conditions, work-up procedure, and overall efficiency. This section provides a comparative summary of quantitative data from various reported methods.

| Catalyst | Acetaldehyde:Methanol (Molar Ratio) | Catalyst Loading | Temperature (°C) | Reaction Time | Acetaldehyde Conversion (%) | This compound Selectivity (%) | Yield (%) | Reference |

| Homogeneous Catalysis | ||||||||

| Sulfuric Acid (H₂SO₄) | 1 : 4 | 0.86 g in 128 g methanol | 55 | 1.5 hours | 78 | 98 | ~76.4 | [1] |

| Hydrochloric Acid (HCl) | Not specified for acetaldehyde | 0.1 mol % | Ambient | Not specified | High | High | Not specified | [2] |

| Heterogeneous Catalysis | ||||||||

| Amberlyst-15 | 1 : 2 | 10 mol % | Room Temperature | 48 hours | Not specified | Not specified | 44 (in a cascade reaction) | [3] |

| Amberlyst-15 | Not specified | Not specified | 20 - 40 | Not specified | Equilibrium reached | High | Not specified | [4] |

| Y-type Zeolite | Not specified | Not specified | 20 - 40 | Not specified | Lower than Amberlyst-15 | High | Not specified | [4] |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound using both a homogeneous and a heterogeneous catalyst.

Homogeneous Catalysis: Sulfuric Acid

This protocol is adapted from a patented industrial process and can be scaled down for laboratory synthesis.[1]

Materials:

-

Methanol (anhydrous)

-

Acetaldehyde

-

Concentrated Sulfuric Acid (98%)

-

Sodium Carbonate (for neutralization)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Condenser

-

Magnetic stirrer and hotplate

-

Ice bath

-

Distillation apparatus

Procedure:

-

To a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, add 128 g of methanol and carefully add 0.86 g of concentrated sulfuric acid while stirring.

-

Heat the mixture to 55°C.

-

Add 44 g of acetaldehyde dropwise from the dropping funnel over a period of 30 minutes, maintaining the reaction temperature at 55°C.

-

After the addition is complete, continue stirring the reaction mixture at 55°C for an additional hour.

-

Cool the reaction mixture to room temperature.

-

Neutralize the sulfuric acid by slowly adding a saturated solution of sodium carbonate until the effervescence ceases.

-

Separate the organic layer and wash it with water and then with a saturated brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude this compound by fractional distillation, collecting the fraction boiling at approximately 64-65°C.

Heterogeneous Catalysis: Amberlyst-15 Resin

This protocol is a representative procedure for a batch synthesis using a solid acid catalyst, based on general principles of acetalization with acidic resins.

Materials:

-

Methanol (anhydrous)

-

Acetaldehyde

-

Amberlyst-15 ion-exchange resin

-

Anhydrous Sodium Sulfate (for drying)

Equipment:

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

-

Distillation apparatus

Procedure:

-

Activate the Amberlyst-15 resin by washing it with methanol and then drying it under vacuum.

-

To a round-bottom flask equipped with a magnetic stirrer and a condenser, add the activated Amberlyst-15 resin (approximately 5-10% by weight of the limiting reactant, acetaldehyde).

-

Add a 2 to 4-fold molar excess of anhydrous methanol to the flask.

-

Cool the mixture in an ice bath and slowly add acetaldehyde.

-

Allow the reaction mixture to stir at room temperature. The reaction can be monitored by GC analysis to determine the point of equilibrium. Reaction times can vary from a few hours to overnight depending on the scale and desired conversion.

-

Once the reaction has reached equilibrium or the desired conversion, filter the reaction mixture to remove the Amberlyst-15 resin. The resin can be washed with methanol, dried, and reused.

-

Dry the filtrate over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude this compound by fractional distillation, collecting the fraction boiling at approximately 64-65°C.

Visualizations

Reaction Mechanism

Caption: Acid-catalyzed mechanism for the formation of this compound.

Experimental Workflow: Heterogeneous Catalysis

Caption: Workflow for the synthesis of this compound via heterogeneous catalysis.

Safety and Handling

The synthesis of this compound involves the use of hazardous chemicals that require careful handling in a well-ventilated fume hood.

-

Acetaldehyde: is a highly flammable and volatile liquid with a low boiling point (20.2°C). It is also a suspected carcinogen and an irritant to the eyes, skin, and respiratory system. It should be stored in a cool, well-ventilated area, away from sources of ignition.

-

Methanol: is a flammable and toxic liquid. It can be absorbed through the skin and is harmful if swallowed or inhaled. It can cause blindness or death.

-

Sulfuric Acid: is a highly corrosive and strong acid. It can cause severe burns upon contact with skin and eyes. It should be handled with extreme care, using appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

-

Amberlyst-15: is a strong acid catalyst and should be handled with care to avoid contact with skin and eyes.

Always consult the Safety Data Sheets (SDS) for all chemicals before starting any experimental work. The use of appropriate PPE is mandatory.

Conclusion

The synthesis of this compound from acetaldehyde and methanol is a well-established and versatile reaction. The choice between homogeneous and heterogeneous catalysis depends on the specific requirements of the application, such as scale, desired purity, and considerations for catalyst recovery and reuse. Homogeneous catalysts like sulfuric acid offer high conversion rates but require a neutralization step and can lead to corrosive waste streams. Heterogeneous catalysts such as Amberlyst-15 provide a more environmentally friendly alternative with easier separation and potential for recycling, although they may sometimes exhibit lower activity compared to their homogeneous counterparts. Careful control of reaction conditions, particularly the removal of water, is crucial for achieving high yields of the desired acetal.

References

Spectroscopic Profile of 1,1-Dimethoxyethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1,1-dimethoxyethane, a key acetal used in various chemical syntheses. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for identification, characterization, and quality control purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by three distinct signals corresponding to the three unique proton environments in the molecule.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| A | 4.568 | Quartet (q) | 5.3 | -CH(OCH₃)₂ |

| B | 3.309 | Singlet (s) | - | -OCH₃ |

| C | 1.281 | Doublet (d) | 5.3 | -CH₃ |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of this compound shows three signals, corresponding to the three distinct carbon environments.

| Chemical Shift (δ, ppm) | Assignment |

| 100.5 | -CH(OCH₃)₂ |

| 53.0 | -OCH₃ |

| 20.1 | -CH₃ |

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A small amount of neat this compound (typically 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[1] The solution is then filtered through a pipette with a cotton or glass wool plug into a standard 5 mm NMR tube to remove any particulate matter.[2]

Instrumentation: Spectra are typically acquired on a 300 MHz or higher field NMR spectrometer.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans (NS): Typically 16 to 64 scans for a concentrated sample.

-

Relaxation Delay (D1): 1-5 seconds.

-

Acquisition Time (AQ): 2-4 seconds.

-

Spectral Width: A range of approximately -2 to 12 ppm is sufficient.

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans (NS): 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (D1): 2 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width: A range of approximately 0 to 120 ppm.

Data Processing: The acquired Free Induction Decay (FID) is processed with a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR, δ = 77.16 ppm for ¹³C NMR).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

The IR spectrum of this compound exhibits characteristic absorption bands for C-H and C-O bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2990-2850 | Strong | C-H stretching (alkane) |

| 1450 | Medium | C-H bending |

| 1150-1050 | Strong | C-O stretching (acetal) |

Experimental Protocol for IR Spectroscopy

Sample Preparation: As this compound is a liquid at room temperature, the spectrum is typically acquired using the "neat" liquid film method.[3] A single drop of the liquid is placed on the surface of one polished salt plate (e.g., NaCl or KBr).[3] A second salt plate is carefully placed on top to create a thin, uniform liquid film between the plates.[3]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: Typically 4 cm⁻¹.

-

Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty salt plates is recorded prior to the sample scan and automatically subtracted from the sample spectrum.

Data Processing: The resulting interferogram is converted to a spectrum via a Fourier transform. The spectrum is typically displayed as percent transmittance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and separates the ions based on their mass-to-charge ratio (m/z), providing information about the molecular weight and fragmentation pattern of the compound.

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity | Assignment |

| 90 | Low | [M]⁺ (Molecular Ion) |

| 75 | High | [M - CH₃]⁺ |

| 59 | Medium | [M - OCH₃]⁺ |

| 45 | High (Base Peak) | [CH(OCH₃)]⁺ |

Experimental Protocol for Mass Spectrometry

Sample Introduction: For a volatile liquid like this compound, the sample is typically introduced into the mass spectrometer via a direct insertion probe or through a gas chromatography (GC) system.[4] The sample is vaporized by heating in the vacuum of the instrument.[5]

Ionization: Electron Ionization (EI) is the most common method for volatile organic compounds. The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺).[5][6]

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) which separates them based on their mass-to-charge ratio.

Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Relationships and Fragmentation

The following diagrams illustrate the logical workflow for identifying this compound using its spectroscopic data and the proposed fragmentation pathway in mass spectrometry.

Caption: Logical workflow for the identification of this compound.

Caption: Proposed mass spectrometry fragmentation pathway of this compound.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. NMR Sample Preparation [nmr.chem.umn.edu]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Electron ionization - Wikipedia [en.wikipedia.org]

- 5. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 6. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

An In-depth Technical Guide to the Physical Properties of 1,1-Dimethoxyethane

This technical guide provides a comprehensive overview of the key physical properties of 1,1-Dimethoxyethane, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development who require precise data and standardized methodologies for the characterization of this compound.

Quantitative Physical Properties

The physical properties of this compound are summarized in the table below. These values are critical for a variety of applications, including reaction condition optimization, purification process design, and formulation development.

| Physical Property | Value | Conditions |

| Boiling Point | 64-64.5 °C | At standard atmospheric pressure[1][2][3] |

| Density | 0.85015 g/cm³ | At 20 °C/4 °C[1][4] |

| 0.852 g/mL | At 25 °C[2][5][6] |

Experimental Protocols for Property Determination

Accurate determination of physical properties is fundamental to chemical characterization. The following sections detail standard laboratory protocols for measuring the boiling point and density of liquid samples such as this compound.

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure[7]. For accurate determination, especially with limited sample volumes, the micro-boiling point method is recommended[8][9].

Protocol: Micro-Boiling Point Determination

-

Sample Preparation: Add approximately 0.5 mL of this compound into a small test tube. Introduce a small magnetic stirrer bar for gentle and even heating[8][9].

-

Apparatus Setup:

-

Place the test tube in a heating block on a hot plate stirrer.

-

Clamp a thermometer such that its bulb is positioned approximately 1 cm above the liquid's surface[9]. This ensures the temperature of the vapor is measured as the liquid refluxes.

-

Insert a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

-

-

Heating and Observation:

-

Begin gentle stirring and heating of the sample.

-

Observe for the formation of a "reflux ring," which is a zone of condensing vapor on the inner wall of the test tube[8][9]. The thermometer bulb should be level with this ring for an accurate reading.

-

As the temperature approaches the boiling point, a steady stream of bubbles will emerge from the capillary tube[10].

-

-

Measurement:

-

Pressure Correction: It is crucial to record the atmospheric pressure at the time of the measurement. The observed boiling point can be corrected to standard pressure (760 mmHg) to ensure comparability of data[9].

Density is a fundamental physical property defined as mass per unit volume. The pycnometer method is a highly accurate technique for determining the density of liquids[11].

Protocol: Density Determination using a Pycnometer

-

Preparation:

-

Thoroughly clean and dry a pycnometer of a known volume.

-

Allow the pycnometer to equilibrate to the desired temperature (e.g., 20 °C or 25 °C) in a temperature-controlled water bath.

-

-

Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer on an analytical balance. Record this mass.

-

Mass of Pycnometer with Sample:

-

Fill the pycnometer with this compound, ensuring no air bubbles are trapped.

-

Place the filled pycnometer back into the temperature-controlled bath to allow the liquid to reach the target temperature. The volume will adjust due to thermal expansion or contraction.

-

Carefully remove any excess liquid that may have expanded out of the capillary opening.

-

Dry the exterior of the pycnometer and weigh it again. Record this mass.

-

-

Calculation: The density (ρ) is calculated using the following formula:

ρ = (mass of pycnometer with sample - mass of empty pycnometer) / volume of pycnometer

This method relies on the accurate measurement of mass and the precise known volume of the pycnometer[11][12].

Workflow for Physical Property Determination

The logical flow of determining and verifying the physical properties of a chemical compound like this compound is illustrated in the diagram below. This process ensures data accuracy and reliability.

Caption: Workflow for the determination of physical properties.

References

- 1. This compound | C4H10O2 | CID 10795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound = 97 , FG 534-15-6 [sigmaaldrich.com]

- 3. Ethane, 1,1-dimethoxy- [webbook.nist.gov]

- 4. Buy this compound | 534-15-6 [smolecule.com]

- 5. lookchem.com [lookchem.com]

- 6. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. Video: Boiling Points - Procedure [jove.com]

- 11. mt.com [mt.com]

- 12. homesciencetools.com [homesciencetools.com]

A Technical Guide to the Safe Handling of 1,1-Dimethoxyethane for Research Professionals

This document provides an in-depth technical guide on the safety, handling, and emergency procedures for 1,1-Dimethoxyethane (CAS No. 534-15-6). It is intended for researchers, scientists, and drug development professionals who may handle this chemical in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and minimizing environmental risk.

Chemical Identification and Properties

This compound, also known as acetaldehyde dimethyl acetal, is a colorless, volatile liquid with a characteristic sharp, fruity, and ether-like odor.[1][2][3][4][5] It is utilized as a flavoring agent and as a reagent in organic synthesis, including for diol protection and condensation reactions.[5][6] Its high flammability and potential health hazards necessitate strict safety protocols.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₄H₁₀O₂ | [2] |

| Molecular Weight | 90.12 g/mol | [2][7] |

| CAS Number | 534-15-6 | [2][4][6][8] |

| Appearance | Colorless liquid | [1][2] |

| Odor | Sharp, sweet, ethereal, fruity, green | [1][2][6][7] |

| Boiling Point | 64 °C (147 °F) | [2][6][7] |

| Melting Point | -113 °C (-171.4 °F) | [2][6] |

| Flash Point | -17 °C (1.4 °F) (closed cup) | [9] |

| Density | 0.852 g/cm³ at 25 °C (77 °F) | [2][6][7] |

| Vapor Density | 3.1 (Air = 1.0) | [2][6][7] |

| Vapor Pressure | 182.7 hPa at 20.6 °C (69.1 °F) | |

| Water Solubility | Soluble | [2][6] |

| logP (n-octanol/water) | 0.63 at 25 °C (77 °F) | [6] |

| Refractive Index | n20/D 1.367 |[2][6][7] |

Hazard Identification and Classification

This compound is classified as a hazardous substance due to its high flammability and potential health effects upon exposure.[6]

-

Primary Hazard: The most significant hazard is its high flammability.[1][6][10] It is a Category 2 flammable liquid, and its vapors can form explosive mixtures with air.[8] Vapors are heavier than air and may travel to a distant ignition source and flash back.[1][6][8] Containers are at risk of exploding when heated in a fire.[1][6][8]

-

Health Hazards: The substance is harmful if inhaled and can cause irritation to the skin and eyes.[1][6][10] Inhalation or ingestion of large quantities may lead to symptoms such as headache, dizziness, drowsiness, nausea, and even unconsciousness.

-

Reactivity Hazards: It may form unstable and explosive peroxides upon exposure to oxygen.[4][6][11] It can react violently with strong oxidizing agents, strong acids, and isocyanates.[1][5][6]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

|---|---|---|---|---|

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor | GHS02 (Flame) | Danger |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | GHS07 (Exclamation Mark) | Warning |

NFPA 704 Rating:

-

Health (Blue): 1 (Slightly hazardous)[10]

-

Flammability (Red): 3 (Can be ignited under almost all ambient temperature conditions)[10]

-

Instability/Reactivity (Yellow): 0 (Normally stable)[10]

Safe Handling and Storage Protocols

Strict adherence to handling and storage protocols is mandatory to mitigate the risks associated with this compound.

-

Preparation: Before handling, ensure that an emergency eyewash station and safety shower are accessible and operational.[1] Review the Safety Data Sheet (SDS) for the most current information.

-

Ventilation: All work must be conducted in a well-ventilated area, preferably inside a certified chemical fume hood.[1][10][11]

-

Ignition Source Control: Eliminate all potential ignition sources from the handling area. This includes open flames, hot surfaces, sparks, and static discharge.[1][10][12] Use only non-sparking tools and explosion-proof equipment.[1][10][12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in Section 4.0.

-

Dispensing and Transfer: When transferring the liquid, containers must be grounded and bonded to prevent the buildup of static electricity.[1][10][12] If possible, use an automated pumping system to transfer from drums or large containers.[1]

-

Post-Handling: After handling, wash hands and any exposed skin thoroughly.[1] Decontaminate the work surface.

-

Hygiene: Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][10]

References

- 1. nj.gov [nj.gov]

- 2. Cas 534-15-6,this compound | lookchem [lookchem.com]

- 3. This compound | C4H10O2 | CID 10795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. This compound | 534-15-6 [chemicalbook.com]

- 6. This compound CAS#: 534-15-6 [m.chemicalbook.com]

- 7. 1,1-二甲氧基乙烷 ≥97%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 8. Page loading... [wap.guidechem.com]

- 9. This compound = 97 , FG 534-15-6 [sigmaaldrich.com]

- 10. synerzine.com [synerzine.com]

- 11. fishersci.com [fishersci.com]

- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

An In-depth Technical Guide to the Solubility of 1,1-Dimethoxyethane in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,1-Dimethoxyethane, also known as dimethyl acetal, is a volatile and flammable organic compound with the chemical formula C₄H₁₀O₂. It is widely utilized as a solvent in various chemical reactions and industrial processes. A thorough understanding of its solubility characteristics in both aqueous and organic media is paramount for its effective application, particularly in the pharmaceutical sciences for drug formulation and delivery. This guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for solubility and miscibility determination, and a logical workflow for these experimental processes.

Solubility Profile of this compound

This compound exhibits a versatile solubility profile, being soluble in a range of polar and nonpolar solvents. Its miscibility with water and several common organic solvents makes it a valuable medium for a variety of chemical transformations.

Data Presentation: Quantitative and Qualitative Solubility

The following tables summarize the available quantitative and qualitative solubility data for this compound in water and various organic solvents.

Table 1: Solubility of this compound in Water

| Solvent | Temperature (°C) | Solubility |

| Water | 25 | 1000 mg/mL[1][2] |

| Water | Not Specified | 167 g/L (Predicted)[3] |

Table 2: Miscibility and Qualitative Solubility of this compound in Organic Solvents

| Solvent | Qualitative Solubility/Miscibility |

| Acetone | Very Soluble[1] |

| Alcohol (general) | Miscible[1] |

| Chloroform | Miscible[1][4] |

| Diethyl Ether | Miscible[1] |

| Ethanol | Miscible[1] |

Experimental Protocols

The following sections detail the methodologies for determining the solubility and miscibility of this compound.

Experimental Protocol for Determining Quantitative Solubility: The Shake-Flask Method

This protocol is adapted from the widely recognized shake-flask method for determining the solubility of a substance in a given solvent.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., water, ethanol, hexane)

-

Glass flasks with airtight stoppers (e.g., screw-cap volumetric flasks)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes for standard solutions

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a flask containing a known volume of the solvent. The excess solute should be visually apparent.

-

Seal the flask tightly to prevent evaporation, which is crucial for a volatile compound like this compound.

-

Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The system is considered to be at equilibrium when the concentration of the solute in the solution does not change over time.

-

-

Phase Separation:

-

After the equilibration period, allow the flask to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the undissolved solute to settle.

-

For finer separation, centrifuge the solution at a controlled temperature.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining undissolved micro-particles.

-

Dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound in the solvent of known concentrations.

-

Analyze the standard solutions and the diluted sample using a calibrated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original solubility by taking into account the dilution factor.

-

Data Reporting: The solubility should be reported in units such as g/L, mg/mL, or mol/L, specifying the temperature at which the measurement was conducted.

Experimental Protocol for Determining Miscibility

Objective: To determine if this compound is miscible with a given liquid solvent at all proportions.

Materials:

-

This compound

-

Solvent of interest

-

Graduated cylinders or burettes

-

Test tubes or vials with stoppers

-

Vortex mixer

Procedure:

-

Preparation of Mixtures:

-

Prepare a series of mixtures of this compound and the solvent in different proportions (e.g., 10:90, 25:75, 50:50, 75:25, 90:10 by volume) in separate test tubes.

-

Ensure the total volume of each mixture is sufficient for clear observation (e.g., 10 mL).

-

-

Mixing and Observation:

-

Stopper each test tube and shake vigorously for approximately 30 seconds using a vortex mixer.

-

Allow the mixtures to stand undisturbed for a few minutes.

-

Visually inspect each mixture for the presence of a single, clear, homogeneous phase or the formation of two distinct layers (an interface). The absence of an interface indicates miscibility.

-

Data Reporting: Report the two liquids as "miscible" if they form a single homogeneous phase in all tested proportions. If two layers are observed in any of the proportions, they are considered "immiscible" or "partially miscible."

Mandatory Visualizations

Logical Workflow for Solubility and Miscibility Determination

The following diagram illustrates the logical workflow for determining the solubility and miscibility of this compound.

References

1,1-Dimethoxyethane: A Technical Guide to a Greener Solvent Alternative in Organic Synthesis

For: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1,1-dimethoxyethane (DME) as a sustainable and efficient solvent for applications in modern organic chemistry. It details the physicochemical properties, green chemistry profile, and practical applications of DME, offering a viable alternative to conventional, more hazardous solvents.

Executive Summary

The principles of green chemistry are increasingly guiding solvent selection in the pharmaceutical and chemical industries to enhance safety and reduce environmental impact. This compound, an acetal, presents a compelling case as a green solvent alternative. It is a colorless liquid with a favorable boiling point for easy removal, is soluble in water, and can be used in a range of critical organic reactions.[1][2][3] Its potential derivation from renewable resources and lower toxicity profile compared to solvents like 1,2-dimethoxyethane (glyme) and 1,4-dioxane make it an attractive option for sustainable chemical processes.[4][5][6]

Physicochemical Properties

This compound, also known as acetaldehyde dimethyl acetal, possesses a unique combination of physical and chemical properties that make it a versatile solvent.[1][2] A summary of these properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₀O₂ | [1][2] |

| Molecular Weight | 90.12 g/mol | [1] |

| CAS Number | 534-15-6 | [1][2] |

| Appearance | Clear, colorless liquid | [2] |

| Odor | Sharp, ethereal, fruity, green note | [1][2] |

| Boiling Point | 64 °C | [1][3][7] |

| Melting Point | -113 °C | [1][3] |

| Density | 0.852 g/mL at 25 °C | [1][3][7] |

| Flash Point | -17 °C (1 °F) | [1][3][7][8] |

| Vapor Pressure | 187 mmHg at 25 °C | [1] |

| Vapor Density | 3.1 (vs. air) | [1][2][7] |

| Water Solubility | Soluble | [1][2][8] |

| Refractive Index | n20/D 1.367 | [1][3][7] |